molecular formula C20H18N6OS B2456086 N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-90-1

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2456086
CAS No.: 894054-90-1
M. Wt: 390.47
InChI Key: JPEYUUBSFAEBQT-UHFFFAOYSA-N
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Description

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Biological Activity

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound with potential therapeutic applications due to its unique structural features. This compound is categorized as a triazole derivative and exhibits a range of biological activities. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6OSC_{20}H_{18}N_{6}OS, with a molecular weight of 390.47 g/mol. The compound features a triazole ring fused with pyridazine and thioacetamide moieties, contributing to its biological activity.

1. Cytotoxic Activity

Cytotoxicity assays have demonstrated that N-phenethyl derivatives exhibit significant activity against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines:

CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

These results suggest that the presence of specific substituents enhances the lipophilicity and interaction with biological targets, leading to increased cytotoxic effects .

2. Anti-inflammatory Activity

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential for treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Triazole derivatives often interact with various kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .
  • Modulation of Cellular Pathways : The compound may modulate pathways related to inflammation and cancer cell survival.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:

  • Synthesis and Evaluation : A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-19(22-13-11-15-6-2-1-3-7-15)14-28-20-24-23-18-10-9-17(25-26(18)20)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEYUUBSFAEBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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